molecular formula C21H21ClN2O2S2 B3623454 1-({4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-methylpiperidine

1-({4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-methylpiperidine

Cat. No.: B3623454
M. Wt: 433.0 g/mol
InChI Key: AOKGZSULCIGZEE-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizes a radical approach . Paired with a Matteson–CH2–homologation, this protocol allows for formal anti-Markovnikov alkene hydromethylation . Another method includes cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The molecular structure of similar compounds can be determined using various techniques. For example, the structure of 4-Chlorophenyl phenyl sulfone was determined using a 2d Mol file . Another compound, 1- (4- ( (2-Chlorophenyl)thio)phenyl)ethan-1-one, was analyzed using a single-necked 100 mL glass reaction tube with a glass stopcock side arm .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For instance, the reaction of 4’-bromoacetophenone with cesium carbonate and 2-chlorobenzenethiol in a single-necked 100 mL glass reaction tube resulted in 1- (4- ( (2-Chlorophenyl)thio)phenyl)ethan-1-one .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds vary. For instance, 4-Chlorophenyl phenyl sulfone is a liquid with a density of 1.193 g/cm3 and is insoluble or slightly soluble in water .

Safety and Hazards

The safety and hazards of similar compounds also vary. For instance, 4-Chlorophenyl phenyl sulfone is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral . It is also known to oxidize readily in air to form unstable peroxides that may explode spontaneously .

Future Directions

The future directions for the research and development of similar compounds could involve the synthesis of more amino acid analogs and the further study of their biological activities . Additionally, the development of new synthesis methods and the exploration of other potential applications could also be areas of future research .

Properties

IUPAC Name

2-(4-chlorophenyl)-4-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S2/c1-15-10-12-24(13-11-15)28(25,26)19-8-4-16(5-9-19)20-14-27-21(23-20)17-2-6-18(22)7-3-17/h2-9,14-15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKGZSULCIGZEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-({4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-methylpiperidine
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1-({4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-methylpiperidine
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1-({4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-methylpiperidine
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1-({4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-methylpiperidine
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1-({4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-methylpiperidine
Reactant of Route 6
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1-({4-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]phenyl}sulfonyl)-4-methylpiperidine

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